molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902
CAS No.: 456-04-2
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 4’ positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in the synthesis of various other compounds .

Mode of Action

2-Chloro-4’-fluoroacetophenone is a chemical intermediate used in the synthesis of various compounds. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that its mode of action is primarily through its reactivity with other compounds in chemical reactions.

Biochemical Pathways

It’s used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics. Therefore, it may indirectly influence the glutathione pathway.

Pharmacokinetics

Its physical properties such as its solid form, low water solubility , and its melting point of 47-50 °C suggest that its bioavailability could be influenced by these factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-fluoroacetophenone. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It’s sensitive to strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Its storage temperature should be in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of S-(phenacyl)glutathiones , indicating potential interactions with glutathione-related enzymes and proteins

Cellular Effects

Safety data indicates that it may cause skin irritation and severe eye damage This suggests that it could potentially affect cell membranes and disrupt cellular processes

Molecular Mechanism

It has been used in the synthesis of various compounds, suggesting it may interact with a range of biomolecules

Metabolic Pathways

It has been used in the synthesis of S-(phenacyl)glutathiones , suggesting it may interact with enzymes and cofactors involved in glutathione metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-fluoroacetophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C). After the addition of chloracetyl chloride, the mixture is allowed to react for about an hour. The reaction mixture is then treated with concentrated hydrochloric acid to complete the reaction and isolate the product .

Industrial Production Methods: In industrial settings, the preparation method is optimized to reduce energy consumption and minimize waste production. One such method involves the use of ionic liquids as solvents, which can enhance the reaction efficiency and reduce the environmental impact. The reaction is carried out at ambient temperature, and the product is isolated by distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation Reactions: Often involve the use of organic solvents like ethanol and catalysts to facilitate the reaction.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Chloro-4’-fluoroacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of various complex organic molecules.

    Biology: Employed in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the manufacture of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

2-Chloro-4’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:

Each of these compounds has unique properties and reactivity profiles, making 2-Chloro-4’-fluoroacetophenone distinct in its applications and versatility.

Properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196560
Record name 2-Chloro-4'-fluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-04-2
Record name 2-Chloro-4′-fluoroacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=456-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoroacetophenone
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Record name 2-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-fluoroacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

164 ml. (235.1 g., 2.04 moles) of chloroacetyl chloride is added over a 50 min. period to a mixture of 400 ml. (410 g., 4.22 moles) of fluorobenzene and 300 g. (2.25 moles) of anhydrous aluminum chloride stirred at 75° C. under nitrogen. The reaction mixture is stirred at 80° C. under nitrogen for 1 hour, cooled to 50° C., 500 ml. of fluorobenzene is added, and the reaction mixture is cooled to 0° C. and gradually (over a 30 min. period) siphoned into 1 l. of 6N. hydrochloric acid stirred at 0° C. (The temperature of the aqueous acid is maintained at or below 25° C. throughout the addition.) The quenched, acidified reaction mixture is stirred for 15 min., and the aqueous phase is separated and extracted with 350 ml. of fluorobenzene. The two organic phases are combined and washed twice with 500 ml. portions of 3N. hydrochloric acid and once with 500 ml. of water. The fluorobenzene is distilled at 30 mm. Hg. and 60° C. and, upon cooling, the obtained oily residue solidifies. The crude solid product need not be purified.
Quantity
235.1 g
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reactant
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410 g
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2.25 mol
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-chloro-4'-fluoroacetophenone of interest to researchers?

A: this compound is primarily interesting as a building block for synthesizing more complex molecules. For example, it can be used to produce N3-substituted 2'-deoxy-2'-fluorouridines, which have been studied for potential hypnotic and antiviral activity []. Additionally, it serves as a starting material in the synthesis of diphenyl imidazole compounds containing a fluorine atom, which are explored for their applications in surface treatments, such as in printed wiring boards [].

Q2: Can this compound be used in biocatalysis?

A: While not directly used as a biocatalyst, this compound serves as a substrate in biocatalytic reactions. Research has shown that the enzyme Candida glabrata ketoreductase 1 (CgKR1) can catalyze the asymmetric reduction of this compound []. This is particularly interesting because the reaction follows the anti-Prelog's rule, which is unusual for natural ketoreductases. This biocatalytic process, coupled with glucose dehydrogenase (GDH) for NADPH regeneration, enables the production of valuable enantiopure halohydrins, important building blocks for pharmaceuticals [].

Q3: What are the advantages of using biocatalysis with this compound?

A3: Employing biocatalysis with substrates like this compound offers several advantages:

  • High stereoselectivity: Engineered variants of CgKR1 have demonstrated >99% stereoselectivity toward α-halo ketones, including this compound []. This is crucial for synthesizing enantiopure compounds, especially for pharmaceutical applications where specific stereoisomers are often required for desired biological activity.

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